molecular formula C7H11ClN2O2S B2599891 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride CAS No. 947662-84-2

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride

Cat. No.: B2599891
CAS No.: 947662-84-2
M. Wt: 222.69 g/mol
InChI Key: ZLDMOCOJQVRCHX-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a sulphonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by sulphonation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or ether, and reagents like sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulphonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-oxides, while reduction of the sulphonyl group can produce sulfides .

Scientific Research Applications

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine: Lacks the sulphonyl group, making it less versatile in certain reactions.

    2-(2-Sulphonylethyl)pyridine: Lacks the aminoethyl group, affecting its biological activity.

    2-(2-Aminoethyl)benzene sulphonamide: Contains a benzene ring instead of a pyridine ring, altering its chemical properties.

Uniqueness

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is unique due to the presence of both the aminoethyl and sulphonyl groups on the pyridine ring. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

947662-84-2

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

2-pyridin-2-ylsulfonylethanamine;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c8-4-6-12(10,11)7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H

InChI Key

ZLDMOCOJQVRCHX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)S(=O)(=O)CCN.Cl.Cl

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CCN.Cl

solubility

not available

Origin of Product

United States

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